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molecular formula C14H10N2O3S B127998 1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde CAS No. 155819-08-2

1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde

Cat. No. B127998
M. Wt: 286.31 g/mol
InChI Key: WGSDEVIRNPPEQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696229B2

Procedure details

Into a 100 ni 3-necked round bottom flask was placed tetrahydrofuran (50 mL). To the above was added NaH (2.19 g, 54.75 mmol) in several batches, while cooling to a temperature of 0° C. This was followed by the addition of a solution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (2 g, 13.70 mmol) in tetrahydrofuran (400 mL), which was added dropwise with stirring, while cooling to a temperature of 0° C. The resulting solution was allowed to react, with stirring, for 30 minutes while the temperature was maintained at room temperature. This was followed by the addition of a solution of benzenesulfonyl chloride (3.63 g, 20.55 mmol) in tetrahydrofuran (50 mL), which was added dropwise with stirring, while cooling to a temperature of 0° C. The resulting solution was allowed to react, with stirring, for 3 hours while the temperature was maintained at room temperature. The reaction mixture was then quenched by the adding of H2O. The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The residue was dissolved in 300 mL of ethyl acetate. The resulting mixture was washed two times with 200 mL of brine and the organic layers combined. The mixture was dried over Na2SO4 and concentrated by evaporation under vacuum using a rotary evaporator. The resulting mixture was washed with ethyl acetate/petroleum ether=1:40. This resulted in 3.4 g (82%) of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a light yellow solid.
Name
Quantity
2.19 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
3.63 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[NH:3]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[C:5]([CH:12]=[O:13])=[CH:4]1.[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O1CCCC1>[C:14]1([S:20]([N:3]2[C:7]3=[N:8][CH:9]=[CH:10][CH:11]=[C:6]3[C:5]([CH:12]=[O:13])=[CH:4]2)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.19 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
N1C=C(C=2C1=NC=CC2)C=O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.63 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to a temperature of 0° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for 30 minutes while the temperature
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at room temperature
ADDITION
Type
ADDITION
Details
was added dropwise
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
while cooling to a temperature of 0° C
CUSTOM
Type
CUSTOM
Details
to react
STIRRING
Type
STIRRING
Details
with stirring, for 3 hours while the temperature
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched by the
ADDITION
Type
ADDITION
Details
adding of H2O
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 300 mL of ethyl acetate
WASH
Type
WASH
Details
The resulting mixture was washed two times with 200 mL of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The mixture was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation under vacuum
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
WASH
Type
WASH
Details
The resulting mixture was washed with ethyl acetate/petroleum ether=1:40
CUSTOM
Type
CUSTOM
Details
This resulted in 3.4 g (82%) of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a light yellow solid

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=CC2)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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